N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound belongs to the quinazoline family, characterized by a bicyclic structure fused with a sulfanylidene (C=S) group at position 2 and a carboxamide moiety at position 5. Key structural features include:
- 3-pentyl substituent: A linear alkyl chain enhancing lipophilicity.
- 4-oxo group: Contributes to polarity and hydrogen-bonding capacity.
Synthetic routes for analogous compounds (e.g., triazole derivatives) involve nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization and alkylation steps, as described in . Spectroscopic confirmation (IR, NMR) is critical; for instance, the C=S stretching vibration at ~1243–1258 cm⁻¹ confirms the sulfanylidene group .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-4-7-12-24-20(26)15-11-10-14(13-17(15)23-21(24)28)19(25)22-16-8-5-6-9-18(16)27-2/h5-6,8-11,13H,3-4,7,12H2,1-2H3,(H,22,25)(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUFSDPNTZEQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OC)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the various functional groups through a series of reactions. For example, the methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the oxo and sulfanylidene groups can be added through oxidation and thiolation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives .
Scientific Research Applications
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two analogs:
Key Observations :
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: The 2-methoxyphenyl group can act as both a hydrogen-bond donor (via NH) and acceptor (via methoxy oxygen), influencing crystal packing. This contrasts with pyridinyl groups, which primarily accept hydrogen bonds .
- Crystallographic Analysis : Tools like SHELXL () are employed to resolve tautomeric forms, such as the thione vs. thiol configurations observed in triazole derivatives .
Functional Implications
- Lipophilicity : The pentyl chain (logP ~4.5 estimated) may enhance blood-brain barrier penetration compared to shorter chains (e.g., propyl, logP ~3.8) .
- Bioactivity : Quinazoline derivatives are explored for kinase inhibition. The 2-methoxyphenyl group’s steric bulk may alter target binding compared to smaller substituents .
Biological Activity
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, characterized by its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazoline core with a methoxyphenyl group and a pentyl chain. Its unique sulfanylidene moiety and carboxamide functional group contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that quinazoline derivatives exhibit a variety of pharmacological effects. The specific biological activities of this compound include:
- Anticancer Activity : Quinazoline derivatives have been shown to inhibit the growth of various cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibiotics.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways, thereby affecting cellular processes.
The mechanism of action for this compound involves:
- Interaction with Molecular Targets : The compound likely interacts with specific receptors or enzymes, leading to altered biochemical pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and other related proteins.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinazoline compounds inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest at the G1 phase. This provides a basis for further investigation into the specific effects of N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene.
- Antimicrobial Research : Another research effort focused on the antimicrobial properties of quinazoline derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones. This suggests that N-(2-methoxyphenyl)-4-oxo-3-pentyl could also possess similar properties.
Data Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme inhibition | Alters metabolic pathways |
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzothiazole precursors with thiazolidinone derivatives. Key steps include:
- Using ethanol as a solvent for nucleophilic substitution (yields 37–70% depending on substituents) .
- Incorporating a pentyl group at position 3 via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimizing reaction time and temperature (e.g., reflux at 80°C for 8–12 hours) to minimize side products.
- Purification via flash chromatography (ethyl acetate/hexane gradients) to isolate the target compound .
Table 1 : Representative Yields and Conditions from Analogous Syntheses
| Precursor | Solvent | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| Benzothiazole-3-carboxamide | Ethanol | 70 | Column chromatography | |
| Tetrahydroquinazoline core | DMF | 45–80 | Recrystallization |
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- 1H NMR : Characteristic peaks include aromatic protons (δ 7.77–8.02 ppm for quinazoline core) and methoxy groups (δ ~3.8 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 223.0177 for analogous tetrahydroquinazoline derivatives) .
- IR Spectroscopy : Detect sulfanylidene (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- HPLC : Use a C18 column with acetonitrile/water mobile phases to assess purity (>95%) .
Q. What analytical techniques are critical for assessing stability under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~265°C for related compounds) .
- UV-Vis Spectroscopy : Monitor absorbance changes in buffer solutions (pH 7.4) over 24 hours to evaluate hydrolytic stability.
- LC-MS : Track degradation products under oxidative stress (e.g., H₂O₂ exposure) .
Advanced Research Questions
Q. How do structural modifications at the 3-pentyl or 2-sulfanylidene positions affect bioactivity?
- Methodological Answer :
- SAR Studies : Replace the pentyl group with shorter (e.g., propyl) or branched (e.g., neopentyl) chains to evaluate steric effects on enzyme inhibition .
- Thiocarbonyl vs. Oxocarbonyl : Synthesize the 2-oxo analog and compare binding affinity via surface plasmon resonance (SPR) assays.
- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., soluble epoxide hydrolase) .
Q. What mechanistic insights exist for its role as a soluble epoxide hydrolase (sEH) inhibitor?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values using fluorescent substrates like cyano(6-methoxy-2-naphthalenyl)methyl trans-[(3-phenyloxyoxiran-2-yl)methyl] carbonate (CMNPC) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).
- Metabolite Profiling : Quantify epoxide-diol ratios in cell lysates via LC-MS to confirm sEH inhibition .
Q. How does the compound’s conformation influence its binding to biological targets?
- Methodological Answer :
- X-ray Crystallography : Resolve co-crystal structures with sEH to identify key hydrogen bonds (e.g., between sulfanylidene and Tyr383) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the binding pose.
- Torsional Angle Analysis : Use Gaussian09 to calculate energy barriers for rotation at the 2-methoxyphenyl substituent .
Q. What strategies can resolve contradictions in activity data across different assay systems?
- Methodological Answer :
- Cross-Validation : Compare IC₅₀ values from fluorescence-based assays with radiometric assays (e.g., ³H-labeled substrates).
- Cell Permeability Tests : Use Caco-2 monolayers to assess if discrepancies arise from poor cellular uptake.
- Redox Interference Checks : Pre-treat compounds with antioxidants (e.g., BHA) to rule out artifactual quenching in DPPH-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
